2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-18-17-16(10-11-26-17)20-19(21(18)14-4-2-1-3-5-14)27-12-13-6-8-15(9-7-13)22(24)25/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHAALQQTNTGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as 5-acetyl-4-aminopyrimidine, with a sulfur-containing reagent under reflux conditions.
Introduction of the Nitrophenyl and Phenyl Groups: The nitrophenyl and phenyl groups are introduced through nucleophilic substitution reactions.
Chemical Reactions Analysis
2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that thieno[3,2-d]pyrimidines exhibit potential anticancer properties. The incorporation of the 4-nitrophenyl group enhances the biological activity of these compounds. A study demonstrated that derivatives of thieno[3,2-d]pyrimidines showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial efficacy of compounds similar to 2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one . The 4-nitrophenyl moiety contributes to enhanced interactions with microbial targets. In vitro studies have shown that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Biological Studies
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. This inhibition can lead to reduced glucose levels and improved insulin sensitivity in preclinical models .
Neuroprotective Effects
There is emerging evidence suggesting that thieno[3,2-d]pyrimidine derivatives may possess neuroprotective properties. Experimental studies have indicated that these compounds can mitigate oxidative stress and neuronal cell death in models of neurodegenerative diseases. The 4-nitrophenyl substituent appears to play a critical role in enhancing neuroprotective effects .
Material Science Applications
Organic Electronics
The unique electronic properties of thieno[3,2-d]pyrimidines make them suitable candidates for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the 4-nitrophenyl group has been shown to improve charge transport properties and overall device efficiency .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Properties | Broad-spectrum activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study 3 | Neuroprotection | Reduction in oxidative stress markers by up to 40% in neuronal cultures treated with the compound. |
Mechanism of Action
The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling pathways and cell cycle regulation . The compound’s ability to inhibit these enzymes is attributed to its binding to the active site of the enzymes, thereby blocking their activity .
Comparison with Similar Compounds
2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also contain a fused ring system with nitrogen and sulfur atoms and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds are structurally similar but differ in the position of the fused rings and the substituents, leading to variations in their biological activities.
Pyrimidino[4,5-d][1,3]oxazines: These compounds have a different fused ring system but share some common synthetic routes and applications.
Biological Activity
The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.39 g/mol. The structure includes a thieno[3,2-d]pyrimidine core substituted with a nitrophenyl group and a sulfanyl moiety. This structural configuration is crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance:
- Antibacterial Activity : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32-64 µg/mL .
- Antifungal Activity : In vitro tests showed that the compound also inhibits fungal strains including Candida albicans, with MIC values around 64 µg/mL .
Anti-inflammatory Effects
Thieno[3,2-d]pyrimidine derivatives are known for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the downregulation of NF-κB signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 32 µg/mL | |
| Antibacterial | E. coli | 64 µg/mL | |
| Antifungal | C. albicans | 64 µg/mL | |
| Anti-inflammatory | Macrophages | IC50 not specified |
The mechanism underlying the biological activities of this compound is multifaceted:
- Enzyme Inhibition : The compound has been identified as an inhibitor of acetylcholinesterase (AChE), which is significant for neurological applications. Inhibition assays revealed an IC50 value of approximately 13.81 µM against AChE isoforms .
- Reactive Oxygen Species (ROS) Scavenging : The presence of the nitrophenyl group enhances the electron-withdrawing capacity, contributing to ROS scavenging abilities which are crucial in reducing oxidative stress in cells .
Structure-Activity Relationships (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives can be significantly influenced by structural modifications:
- Nitro Group Positioning : The position and nature of substituents on the phenyl ring affect both potency and selectivity towards specific biological targets.
- Sulfanyl Moiety : The sulfanyl group plays a critical role in enhancing the lipophilicity and bioavailability of the compound.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective potential of this compound in models of neurodegeneration. It was found to improve cognitive function in mice subjected to oxidative stress by modulating AChE activity and reducing neuroinflammation .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) indicated that the compound exhibits cytotoxic effects, with IC50 values ranging from 20 to 50 µM depending on the cell type .
Q & A
Q. Basic
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol for in vitro assays .
- Thermal Stability : DSC/TGA analysis reveals decomposition above 200°C .
- pKa : Calculated using computational tools (e.g., MarvinSuite) to predict ionization states (~7.2 for the sulfanyl group) .
How can reaction conditions be optimized to improve synthesis yield?
Advanced
Strategies :
- Temperature Control : Heating under reflux (80–100°C) for thiourea cyclization .
- Catalyst Screening : Pd(PPh₃)₄ for cross-coupling reactions (yield increases from 45% to 72%) .
- Solvent Optimization : Switch from DMF to DMAc to reduce byproduct formation .
Case Study : - A 15% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in sulfanyl group substitution .
What methodologies are used to investigate its mechanism of action and biological targets?
Advanced
Approaches :
- Enzyme Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ kits .
- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by monitoring thermal stabilization in lysates .
- Molecular Docking : AutoDock Vina to predict binding modes with ATP-binding pockets .
Data Interpretation : - IC₅₀ discrepancies (e.g., 0.5 µM vs. 2.1 µM in kinase X) may arise from assay buffer variations (Mg²⁺ concentration) .
How should researchers address contradictions in reported biological activity data?
Advanced
Root Causes :
- Assay Variability : Differences in cell lines (HEK293 vs. HeLa) or endpoint measurements (luminescence vs. fluorescence) .
- Compound Stability : Degradation in DMSO stock solutions over time (validate via LC-MS before assays) .
Mitigation Strategies : - Replicate studies under standardized conditions (e.g., CLIA guidelines).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
What computational tools are suitable for modeling its reactivity and electronic properties?
Advanced
Methods :
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C7 in the pyrimidine ring) .
- Molecular Dynamics (GROMACS) : Simulate solvation effects on conformation .
- SAR Analysis : Compare HOMO/LUMO energies of derivatives to correlate with experimental IC₅₀ values .
How can structure-activity relationship (SAR) studies guide derivative design?
Advanced
Key Modifications :
- Sulfanyl Group Replacement : Replace 4-nitrobenzyl with 3-trifluoromethylbenzyl to enhance hydrophobic interactions (IC₅₀ improved from 1.2 µM to 0.7 µM) .
- Core Saturation : Reduce the dihydrothieno ring to improve metabolic stability (t₁/₂ increased from 2.1 h to 4.5 h) .
Validation : - Synthesize 10–15 analogs and test in parallel using high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
